7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ilepatril is a small molecule drug that functions as a dual inhibitor of angiotensin-converting enzyme and neprilysin. It was initially developed by Sanofi for the potential treatment of cardiovascular diseases, including hypertension and diabetic nephropathy .
Preparation Methods
The synthesis of Ilepatril involves several steps, including the formation of a pyrido2,1-abenzazepine-4-carboxylic acid core structure. The synthetic route typically includes the use of acetonitrile, water, and phosphoric acid as reagents . Industrial production methods for Ilepatril are not extensively documented, but the compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC) with simple conditions .
Chemical Reactions Analysis
Ilepatril undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile and phosphoric acid . The major products formed from these reactions are typically derivatives of the pyrido2,1-abenzazepine-4-carboxylic acid core structure .
Scientific Research Applications
Ilepatril has been extensively studied for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension and diabetic nephropathy . It has shown efficacy in reducing albuminuria in diabetic rats and improving vascular responsiveness . Additionally, Ilepatril has been investigated for its potential to prevent obesity- and diabetes-induced neuropathy . The compound’s dual inhibition of angiotensin-converting enzyme and neprilysin makes it a promising candidate for various medical applications .
Mechanism of Action
Ilepatril exerts its effects by inhibiting both angiotensin-converting enzyme and neprilysin . Angiotensin-converting enzyme converts angiotensin I to angiotensin II, a potent vasoconstrictor, while neprilysin degrades vasoactive peptides such as bradykinin . By inhibiting these enzymes, Ilepatril increases the levels of bradykinin and other vasoactive peptides, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Ilepatril is unique in its dual inhibition of angiotensin-converting enzyme and neprilysin, which distinguishes it from other similar compounds. Some similar compounds include enalapril, an angiotensin-converting enzyme inhibitor, and candoxatril, a neprilysin inhibitor . While enalapril and candoxatril target individual enzymes, Ilepatril’s dual inhibition provides a more comprehensive approach to managing cardiovascular diseases .
Properties
IUPAC Name |
7-[(2-acetylsulfanyl-3-methylbutanoyl)amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-12(2)19(30-13(3)25)20(26)23-16-11-14-7-4-5-8-15(14)17-9-6-10-18(22(28)29)24(17)21(16)27/h4-5,7-8,12,16-19H,6,9-11H2,1-3H3,(H,23,26)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFFTMLFPWYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CC2=CC=CC=C2C3CCCC(N3C1=O)C(=O)O)SC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861551 |
Source
|
Record name | 7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.